A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the novel heterocyclic compound, 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. This molecule, incorporating both furan and thiophene moieties, represents a scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with these heterocycles. This document outlines a proposed synthetic pathway, comprehensive characterization data, and detailed experimental protocols to facilitate its preparation and evaluation in research and development settings.
Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
A plausible and efficient synthetic route to 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid involves a multi-step sequence commencing with the coupling of the two heterocyclic rings, followed by the introduction and modification of the propionic acid side chain. A proposed synthetic scheme is detailed below.
Proposed Synthetic Pathway
The synthesis initiates with a Palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, to form the central 2-(thiophen-2-yl)furan core. This intermediate can then be functionalized to introduce the propionic acid moiety. An effective approach involves a Heck coupling reaction between an activated 2-(thiophen-2-yl)furan derivative and an acrylate, followed by reduction.
Caption: Proposed synthetic workflow for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Characterization Data
The structural confirmation and purity assessment of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid are based on a combination of spectroscopic and physical data.
Physical Properties
| Property | Value |
| CAS Number | 24090-38-8[1] |
| Molecular Formula | C₁₁H₁₀O₃S[1] |
| Molecular Weight | 222.26 g/mol [1] |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not available |
| Boiling Point | 365.7 °C at 760 mmHg[2] |
| Flash Point | 174.9 °C[2] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the target compound, based on analysis of structurally related molecules.
Table 2.2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.25 | dd | 5.1, 1.2 | 1H | Thiophene H-5' |
| ~7.20 | dd | 3.6, 1.2 | 1H | Thiophene H-3' |
| ~7.00 | dd | 5.1, 3.6 | 1H | Thiophene H-4' |
| ~6.55 | d | 3.4 | 1H | Furan H-4 |
| ~6.15 | d | 3.4 | 1H | Furan H-3 |
| ~2.95 | t | 7.5 | 2H | -CH₂-COOH |
| ~2.70 | t | 7.5 | 2H | Furan-CH₂- |
| >10 | br s | - | 1H | -COOH |
Table 2.2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | -COOH |
| ~155.0 | Furan C-2 |
| ~148.0 | Furan C-5 |
| ~130.0 | Thiophene C-2' |
| ~128.0 | Thiophene C-5' |
| ~125.0 | Thiophene C-3' |
| ~124.0 | Thiophene C-4' |
| ~111.0 | Furan C-3 |
| ~108.0 | Furan C-4 |
| ~34.0 | -CH₂-COOH |
| ~25.0 | Furan-CH₂- |
Table 2.2.3: Mass Spectrometry Data
| Technique | Result |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₁H₁₀O₃S [M+H]⁺: 223.0423; Found: (To be determined) |
| Electron Impact (EI) Mass Spectrum (m/z) | 222 (M⁺), 177, 149, 115 |
Table 2.2.4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |
| ~3100 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1580, 1470 | C=C stretch (aromatic rings) |
| ~1020 | C-O-C stretch (furan) |
| ~790 | C-S stretch (thiophene) |
Experimental Protocols
The following section provides detailed methodologies for the proposed synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.
Synthesis of 2-(Thiophen-2-yl)furan
Caption: Experimental workflow for the synthesis of 2-(Thiophen-2-yl)furan.
Procedure: To a solution of 2-bromofuran (1.0 eq) in dry toluene are added 2-(tributylstannyl)thiophene (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated to reflux under an inert atmosphere and stirred for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel using hexane as the eluent to afford 2-(thiophen-2-yl)furan.
Synthesis of 2-Bromo-5-(thiophen-2-yl)furan
Procedure: To a solution of 2-(thiophen-2-yl)furan (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C is added N-bromosuccinimide (NBS) (1.05 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane) to yield 2-bromo-5-(thiophen-2-yl)furan.
Synthesis of Ethyl 3-(5-(thiophen-2-yl)furan-2-yl)acrylate
Caption: Experimental workflow for the Heck coupling reaction.
Procedure: A mixture of 2-bromo-5-(thiophen-2-yl)furan (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) in DMF is heated at 80-100 °C under an inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to give ethyl 3-(5-(thiophen-2-yl)furan-2-yl)acrylate.
Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
Procedure: To a solution of ethyl 3-(5-(thiophen-2-yl)furan-2-yl)acrylate (1.0 eq) in ethanol is added palladium on carbon (10 wt. %). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite®, and the filtrate is concentrated. The resulting ester is then dissolved in a mixture of ethanol and water, and sodium hydroxide (2.0 eq) is added. The mixture is heated to reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-(5-thiophen-2-yl-furan-2-yl)-propionic acid.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use. Palladium catalysts are flammable and should be handled with care. Organotin compounds are toxic and should be handled with extreme caution.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. The proposed synthetic route offers a viable pathway for the preparation of this novel compound, and the provided characterization data will be instrumental in its identification and quality control. This information is intended to support further research into the potential applications of this and related heterocyclic compounds in drug discovery and materials science.

